4-chloro-1-ethyl-3-methyl-1H-pyrazole
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Overview
Description
4-chloro-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole . The process can be further optimized by using specific catalysts and solvents to enhance the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be explored to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different pyrazole analogs.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-chloro-1-ethyl-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-formic acid
Comparison: 4-chloro-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Chloro-1-ethyl-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevance in various fields, including pharmacology and biotechnology.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with an ethyl group, a methyl group, and a chlorine atom. The molecular formula is C6H8ClN3 with a molecular weight of approximately 155.6 g/mol. The presence of the chloro and ethyl groups contributes to its reactivity and potential biological effects.
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chloro group, allowing it to form derivatives that may exhibit enhanced biological activities.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria . The specific mechanisms may involve inhibition of bacterial enzymes or disruption of cellular processes.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds featuring the pyrazole scaffold have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Some derivatives have demonstrated selective COX-2 inhibition, suggesting that this compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . These effects may arise from the inhibition of specific signaling pathways involved in tumor growth and metastasis.
Case Studies
A study on various pyrazole derivatives revealed that modifications to the pyrazole ring significantly affect their biological activities. For instance, compounds with specific substitutions demonstrated enhanced selectivity for COX enzymes and improved anti-inflammatory profiles compared to standard treatments like celecoxib .
Compound | Activity Type | IC50 (μM) | Selectivity Index |
---|---|---|---|
Compound A | Anti-inflammatory | 0.034 | High |
Compound B | Anticancer (Breast) | 15.6 | Moderate |
Compound C | Antimicrobial | 12.5 | Low |
Future Directions
The unique structural features of this compound position it as a promising candidate for further research in drug development. Future studies should focus on:
- Synthesis of Derivatives : Exploring variations in substitution patterns to optimize biological activity.
- In Vivo Studies : Conducting animal studies to evaluate safety and efficacy profiles.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
Properties
IUPAC Name |
4-chloro-1-ethyl-3-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSZFJZUSEWEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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